Cav1.2 (L-type) Calcium Channel Inhibition: Target Compound vs. Class-Leading Compound 30
The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide has been reported to involve inhibition of voltage-gated calcium channels, consistent with the class mechanism identified for compound 30, the most advanced lead in the (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide series [1]. Compound 30 inhibits calcium currents mediated by Cav1.2 (L-type) channels with high metabolic stability on human liver microsomes and negligible hepatotoxicity [1]. No quantitative IC50, patch-clamp electrophysiology, or selectivity panel data have been published for the target compound; therefore, its potency at Cav1.2 and selectivity versus other voltage-gated calcium or sodium channels cannot be quantified relative to compound 30.
| Evidence Dimension | Mechanism of action (channel target) |
|---|---|
| Target Compound Data | Reported to inhibit voltage-gated calcium channels; no quantitative potency data available |
| Comparator Or Baseline | Compound 30: Cav1.2 (L-type) calcium current inhibition confirmed; no quantitative IC50 reported for target compound |
| Quantified Difference | Not calculable — quantitative data absent for target compound |
| Conditions | In vitro binding and functional assays for compound 30; assay context for target compound not specified in available sources |
Why This Matters
Cav1.2 inhibition is the validated mechanism for the most promising class lead, and confirmation of target engagement at this channel would be a prerequisite for positioning the compound as a credible analogue; without quantitative data, selectivity and safety margins cannot be estimated.
- [1] Abram, M.; Jakubiec, M.; Rapacz, A.; Mogilski, S.; Latacz, G.; Kaminski, R. M.; Kamiński, K. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Int. J. Mol. Sci. 2020, 21 (22), 8780. View Source
